N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
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Overview
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core, a chlorophenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple steps:
Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenyl isothiocyanate and hydrazine derivatives, under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Oxalamide Formation: Finally, the alkylated product is reacted with 2-ethylphenyl isocyanate to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group (if present) on the chlorophenyl ring can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Sodium amide, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methylphenyl)oxalamide: Similar structure but with a methyl group instead of an ethyl group.
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-phenyl)oxalamide: Lacks the ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring in N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound that features a unique thiazolo[3,2-b][1,2,4]triazole scaffold combined with an oxalamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN5O2S, with a molecular weight of 453.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The presence of the thiazole and triazole rings is significant as these heterocycles are known for their diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C22H20ClN5O2S |
Molecular Weight | 453.9 g/mol |
CAS Number | 894036-99-8 |
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable anticancer activity. Studies have demonstrated that derivatives of triazoles can selectively target cancer cell lines, showing significant cytotoxic effects. For instance, compounds similar to this compound have been tested against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
The cytotoxicity of these compounds can be quantified using the MTT assay, which measures cell viability. In one study, triazole derivatives demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against breast cancer cells . Such low IC50 values indicate potent anticancer activity.
The mechanism by which this compound exerts its effects may involve the inhibition of cyclooxygenase enzymes (COX1 and COX2), which play crucial roles in inflammation and cancer progression. By inhibiting these enzymes, the compound could potentially reduce tumor growth and metastasis .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various triazole derivatives including this compound:
- Cell Lines Tested : Melanoma (IGR39), Breast Cancer (MDA-MB-231)
- Method : MTT Assay
- Results : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Study 2: Selectivity Towards Cancer Cells
A comparative analysis was conducted to evaluate the selectivity of triazole derivatives towards cancerous versus normal cells. The results indicated that certain derivatives were more cytotoxic towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-14-5-3-4-6-18(14)25-21(30)20(29)24-12-11-17-13-31-22-26-19(27-28(17)22)15-7-9-16(23)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEYXEAANCTWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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